5-Methoxy-7-hydroxycoumarin
Overview
Description
5-Methoxy-7-hydroxycoumarin, also known as Scopoletin, is a naturally occurring coumarin . It belongs to the category of secondary metabolites and is commonly found in several herbs . It plays a prominent role in the defense mechanism of plants . It has been found to be a moderate inhibitor for aldehyde oxidase, a molybdo-flavoenzymes . It inhibits the release of superoxide anion more efficiently than hydrogen peroxide or substrate oxidation .
Synthesis Analysis
The synthesis of 5-Methoxy-7-hydroxycoumarin involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . This process affords novel 8-substituted-7-hydroxy coumarin derivatives .Molecular Structure Analysis
The molecular structure of 5-Methoxy-7-hydroxycoumarin involves two aromatic rings supplemented with a hydroxyl group substitution together with a methoxy group and one oxo group .Scientific Research Applications
Fluorescence Characteristics in Liver Microsomes
5-Methoxy-7-hydroxycoumarin, along with other hydroxycoumarins, has been studied for its fluorescence characteristics in liver microsomes. This research highlights its potential use in fluorimetric methods for determining 7-hydroxycoumarin in liver homogenates and other tissue preparations, indicating its application in biochemical studies and drug metabolism research (Creaven, Parke, & Williams, 1965).
Inhibition of Human Cytochrome P-450 2A6 Activity
The compound has been implicated in the inhibition of human hepatic cytochrome P-450 (CYP)2A6 activity, as studied through the effects of methoxsalen on human CYP2A6 activity, assessed by coumarin 7-hydroxylation. This finding is significant for understanding drug interactions and metabolism in humans (Kharasch, Hankins, & Taraday, 2000).
Antifungal Properties
Scopoletin, a derivative of 6-methoxy-7-hydroxycoumarin, is known for its antifungal properties, indicating the potential of 5-Methoxy-7-hydroxycoumarin in developing antifungal treatments. This research underscores the broader implications of coumarin compounds in combating fungal infections and related diseases (Gnonlonfin, Sanni, & Brimer, 2012).
Potential as Antimitotic Agents
Studies have shown that derivatives of 5-Methoxy-7-hydroxycoumarin can act as antimitotic agents, providing insights into their potential use in cancer treatment and cell growth regulation (Keightley et al., 1996).
Inhibitors of Human 15‐LOX‐1
5-Methoxy-7-hydroxycoumarin derivatives have been evaluated as potential inhibitors of human 15‐LOX‐1, an enzyme linked to inflammations and cancers. This research opens up avenues for developing new treatments for these conditions (Alavi et al., 2018).
Pharmacological Effects
Various coumarins, including derivatives of 5-Methoxy-7-hydroxycoumarin, have been studied for their pharmacological effects, such as cytotoxic, anti-inflammatory, and antimicrobial properties. This research contributes to the understanding of their potential therapeutic applications (Serra et al., 2012).
Safety And Hazards
The safety data sheet for 7-Hydroxycoumarin, a related compound, suggests that it should be kept away from heat and sources of ignition . Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2) . As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear .
properties
IUPAC Name |
7-hydroxy-5-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-8-4-6(11)5-9-7(8)2-3-10(12)14-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIRYJJHHOCCHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184706 | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-7-hydroxycoumarin | |
CAS RN |
3067-10-5 | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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